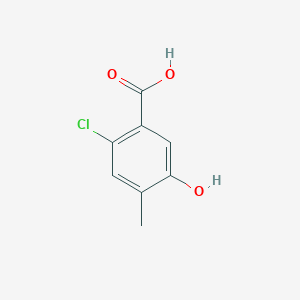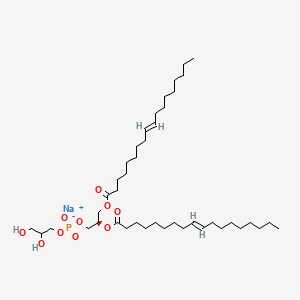
5-(氯甲基)-2-(1H-咪唑-1-基)吡啶盐酸盐
描述
5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloromethyl and imidazole groups makes it a versatile intermediate for further chemical modifications.
科学研究应用
5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
Imidazole rings, such as the one present in this compound, are found in many biologically active molecules. They can interact with various enzymes and receptors in the body, but without specific studies, it’s hard to predict the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with imidazole rings can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound would affect. Imidazole-containing compounds are often involved in pathways related to cell signaling, metabolism, and dna synthesis .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Imidazole compounds can be metabolized in the liver and excreted in the urine, but the specifics would depend on the rest of the molecule .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially influence cell growth, metabolism, or other cellular processes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its ability to reach its targets, and its interactions with those targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride typically involves the chloromethylation of 2-(1H-imidazol-1-yl)pyridine. One common method includes the reaction of 2-(1H-imidazol-1-yl)pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
化学反应分析
Types of Reactions
5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Cyclization: Catalysts such as palladium or copper salts may be employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 5-(aminomethyl)-2-(1H-imidazol-1-yl)pyridine derivative.
相似化合物的比较
Similar Compounds
2-(1H-imidazol-1-yl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(bromomethyl)-2-(1H-imidazol-1-yl)pyridine: Similar in structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and selectivity in chemical reactions.
2-(1H-imidazol-1-yl)-5-methylpyridine: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
The presence of both the chloromethyl and imidazole groups in 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride makes it a unique and versatile compound. The chloromethyl group provides a reactive site for further chemical modifications, while the imidazole ring offers potential for interactions with biological targets. This combination of features makes the compound particularly valuable in various fields of research and industry.
属性
IUPAC Name |
5-(chloromethyl)-2-imidazol-1-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;/h1-4,6-7H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZWNDOHBEKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


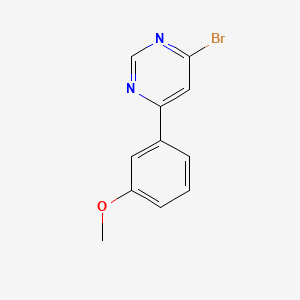
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)
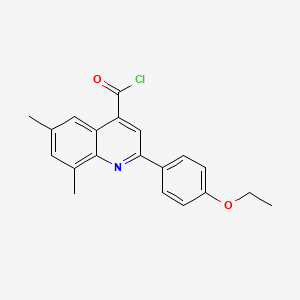

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)


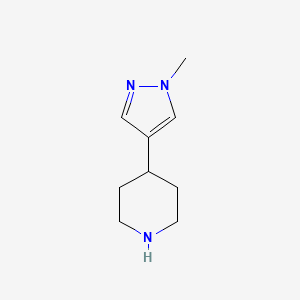
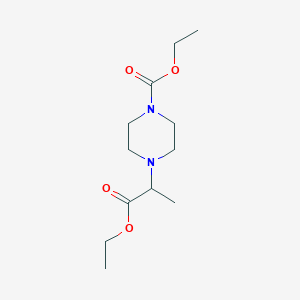
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)


